molecular formula C9H12N2O4S B12763504 OxathiolanT-(-)-alpha CAS No. 149819-46-5

OxathiolanT-(-)-alpha

Cat. No.: B12763504
CAS No.: 149819-46-5
M. Wt: 244.27 g/mol
InChI Key: GCMLYCFXOXELDY-BQBZGAKWSA-N
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Description

OxathiolanT-(-)-alpha is a compound belonging to the class of organosulfur compounds known as oxathiolanes. These compounds are characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is particularly notable for its applications in pharmaceuticals, especially in the synthesis of antiviral drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OxathiolanT-(-)-alpha typically involves the condensation of mercaptoethanol with formaldehyde. This reaction forms the oxathiolane ring through a thioacetal formation process. The reaction conditions generally include:

    Reactants: Mercaptoethanol and formaldehyde

    Catalysts: Acidic catalysts such as hydrochloric acid

    Solvents: Water or alcohols

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Starting Materials: Low-cost, widely available chemicals such as chloroacetic acid, vinyl acetate, and sodium thiosulfate

    Reaction Conditions: Controlled temperature and pressure to optimize the yield

    Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

OxathiolanT-(-)-alpha undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of sulfoxides back to sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Sulfides

    Substitution: Various substituted oxathiolanes depending on the nucleophile used

Scientific Research Applications

OxathiolanT-(-)-alpha has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of OxathiolanT-(-)-alpha in antiviral drugs involves its incorporation into the viral DNA chain, leading to chain termination. This process inhibits the replication of the virus. The compound targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OxathiolanT-(-)-alpha is unique due to its specific stereochemistry and its role as a precursor in the synthesis of important antiviral drugs. Its ability to inhibit viral replication by targeting reverse transcriptase sets it apart from other similar compounds.

Properties

CAS No.

149819-46-5

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m0/s1

InChI Key

GCMLYCFXOXELDY-BQBZGAKWSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2CS[C@H](O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CSC(O2)CO

Origin of Product

United States

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